CL097

Immunology TLR7 Agonism Potency

Researchers require potent, selective TLR7 agonists without confounding TLR8 activation. CL097, the water-soluble hydrochloride salt of R848, provides a distinct experimental window: activates NF-κB at 0.1 µM in TLR7+ cells vs. 4 µM for TLR8. - Preferential hTLR7 activation; superior pDC & Type I IFN induction - Primes neutrophil NADPH oxidase for ROS production (fMLF-stimulated) - Validated in chronic HBV & oral COVID-19 vaccine adjuvants

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
Cat. No. B10830005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL097
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N
InChIInChI=1S/C13H14N4O/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
InChIKeyDEVCLHVFELRPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL097 TLR7/8 Agonist: Product Profile


CL097, a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod) [1], is a synthetic small molecule that functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/TLR8). It is chemically defined as 2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine (or its hydrochloride salt, CAS 1026249-18-2) [2]. As a potent immunomodulator, CL097 activates NF-κB and IRF pathways in human and murine immune cells, leading to the robust induction of pro-inflammatory cytokines and type I interferons, which makes it a key tool in innate immunity research .

TLR7/8 pathway study tool with reported preferential TLR7 activation profile
Hydrochloride salt supports enhanced aqueous solubility for cell culture workflows
Synthetic small-molecule immunomodulator for innate immunity research models

Why CL097 Cannot Be Substituted


Generic substitution among imidazoquinoline-based TLR7/8 agonists is scientifically unsound due to significant variations in receptor selectivity, potency, and physicochemical properties. For instance, while R848 acts as a balanced dual agonist, CL097 exhibits a distinct preferential activity for human TLR7 (hTLR7) over hTLR8 [1]. This divergent selectivity profile dictates unique downstream signaling cascades and cytokine profiles compared to its analogs. Furthermore, CL097's enhanced aqueous solubility, attributed to its hydrochloride salt form, facilitates higher concentration working solutions in cell culture, a critical technical advantage not shared by less soluble derivatives . These fundamental differences in target engagement and handling preclude simple interchangeability and necessitate evidence-based selection.

CL097
Reported preferential hTLR7 activation; hydrochloride salt for aqueous solubility
R848 / Resiquimod
Balanced TLR7/8 agonist; selectivity profile may shift downstream cytokine signatures
CL097
Functional TLR7-biased agonist with distinct pDC and neutrophil priming profiles
CL075 / Gardiquimod
Different TLR7/8 selectivity ratio; reported potency and solubility may not transfer

CL097 vs. Key TLR7/8 Agonists


TLR7 vs. TLR8 Agonist Selectivity

CL097 is a more potent agonist of human TLR7 (hTLR7) compared to the closely related analog CL075, as well as the selective TLR7 agonists Gardiquimod™, Imiquimod, and CL264 [1]. Conversely, CL097 is a less potent hTLR8 agonist than CL075 and the specific TLR8 agonist TL8-506 [1]. This preferential activity is reflected in its ability to induce NF-κB activation in reporter cell lines; CL097 induces NF-κB activation at 0.1 µM in TLR7-transfected HEK293 cells, a significantly lower concentration than the 4 µM required for activation in TLR8-transfected cells [2].

hTLR7 vs hTLR8 activation
Head-to-head
NF-κB activation at 0.1 µM (TLR7) vs 4 µM (TLR8) in HEK293 reporter cells
Supports preferential TLR7 signaling context; not a balanced dual agonist
Compared to CL075, Gardiquimod, Imiquimod, CL264; reported qualitative ranking
Immunology TLR7 Agonism Potency

Functional pDC Activation

In a direct comparative study examining plasmacytoid dendritic cell (pDC) activation, treatment with TLR7/8 ligands, especially CL097, induced stronger responses than the TLR7 ligand Imiquimod (IMQ) or the TLR9 ligand CpG [1]. While the study notes that TLR7, TLR7/8, and TLR9 ligands similarly modulated cytokine release and phenotypic marker expression, CL097 stood out for its superior efficacy in inducing these responses [1].

pDC activation profile
Head-to-head
CL097 vs IMQ / CpG
Reported stronger pDC responses (cytokine release, marker expression)
Supports pDC activation research context; reported higher Type I IFN response
Human pDCs in vitro; qualitative comparison
Dendritic Cell Biology Immuno-oncology pDC

Neutrophil NADPH Oxidase Priming

CL097, but not all TLR agonists, demonstrates a unique ability to prime the NADPH oxidase system. In human neutrophils, pre-treatment with CL097 leads to a significant increase in N-formyl-methionyl-leucyl-phenylalanine (fMLF)-stimulated reactive oxygen species (ROS) production [1]. This priming effect is mechanistically linked to CL097's induction of p47phox phosphorylation at specific sites and the involvement of the proline isomerase Pin1 [1]. This functional outcome is a specific quantitative readout not universally shared by other TLR ligands.

Neutrophil NADPH oxidase priming
Class-level
CL097 primes fMLF-stimulated ROS production via p47phox phosphorylation and Pin1
Enables neutrophil oxidative burst pathway dissection; reported functional readout
Human neutrophils in vitro; not universal across TLR ligands
Neutrophil Biology Innate Immunity ROS

In Vivo Adjuvant Effect in HBV Model

In a preclinical model of chronic hepatitis B, immunization with CL097-conjugated hepatitis B viral antigens (HBV-Ag) successfully reversed immune tolerance in HBV transgenic mice and induced robust antigen-specific immune responses [1]. The study concluded that TLR7/8 agonists like CL097 are potent adjuvants for inducing antigen-specific Th1 responses in an immune-tolerant state, a crucial functional milestone for therapeutic vaccines [1].

HBV tolerance reversal in vivo
Cross-study
CL097-HBV-Ag vs Antigen alone
Reversed immune tolerance; induced antigen-specific Th1 and antibody responses
Supports adjuvant research context; reported immune tolerance break in transgenic model
HBV transgenic mice; qualitative reversal of tolerance
Vaccinology Adjuvant HBV

CL097 Application Scenarios


Plasmacytoid Dendritic Cell Biology & Anti-Tumor Immunity

Based on its demonstrated superior activation of pDCs compared to Imiquimod or CpG [1], CL097 is the ligand of choice for in vitro and in vivo experiments where robust pDC activation and subsequent Type I interferon production are required. This is particularly relevant for mechanistic studies in immuno-oncology and the development of pDC-targeted cancer immunotherapies [1].

Vaccine Adjuvant Development

Given its proven ability to reverse immune tolerance and induce potent Th1 responses as a conjugate adjuvant in a chronic HBV model [2], CL097 should be prioritized in adjuvant screening and formulation studies. Its application in an oral COVID-19 vaccine formulation (GPs:CL097) further validates its utility in generating robust mucosal and systemic immunity [3].

TLR7-Specific Signaling Pathway Dissection

For researchers seeking to dissect TLR7-specific signaling pathways (e.g., NF-κB and IRF activation) without strong concomitant TLR8 activation, CL097 offers a distinct advantage. Its functional activation of NF-κB at 0.1 µM in TLR7-expressing cells versus 4 µM in TLR8-expressing cells [4] provides an experimental window to attribute effects more confidently to TLR7 engagement compared to more balanced dual agonists like R848 [5].

Neutrophil NADPH Oxidase Priming & ROS

The unique and well-characterized ability of CL097 to prime the neutrophil NADPH oxidase system for enhanced ROS production upon fMLF stimulation makes it an essential reagent for immunologists studying neutrophil function and inflammatory signaling [6]. This specific priming activity is a key functional assay for dissecting the roles of p47phox and Pin1 in this pathway [6].

Application
Selection Property
Validation Focus
pDC activation & Type I IFN research
Reported pDC activation profile
Type I IFN and cytokine endpoint monitoring
Vaccine adjuvant research
Immune tolerance reversal context
Antigen-specific Th1 response assessment
TLR7 pathway dissection studies
Preferential TLR7 activation window
NF-κB/IRF pathway endpoint analysis
Neutrophil oxidative burst research
NADPH oxidase priming context
p47phox phosphorylation / Pin1 pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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